molecular formula C8H7N3O2 B1326466 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-19-1

6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1326466
M. Wt: 177.16 g/mol
InChI Key: DLYUJKUXLFSSDQ-UHFFFAOYSA-N
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Description

“6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C8H7N3O2 . It is also known by other names such as “6-Methyl-5-nitro-7-azaindole” and "1H-Pyrrolo[2,3-b]pyridine, 6-methyl-5-nitro-" .


Synthesis Analysis

The synthesis of pyridine derivatives, including “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine”, often involves the remodeling of (aza)indole/benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular weight of “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is 177.16 g/mol . The compound has a topological polar surface area of 74.5 Ų and a complexity of 216 . The InChI representation of the molecule is InChI=1S/C8H7N3O2/c1-5-7 (11 (12)13)4-6-2-3-9-8 (6)10-5/h2-4H,1H3, (H,9,10) .


Chemical Reactions Analysis

The compound “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is used as a reagent in the synthesis of Cdc7 kinase inhibitors . It is also an intermediate in the synthesis of 4-anilinoquinazolines .


Physical And Chemical Properties Analysis

The compound “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” has a density of 1.4±0.1 g/cm3 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has no rotatable bonds .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Cancer Therapy .

Summary of the Application

“6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Methods of Application or Experimental Procedures

The compound was synthesized and its inhibitory activity against FGFR was evaluated. Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .

Results or Outcomes

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .

Application in Synthesis of Anticancer Agents

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry .

Summary of the Application

“6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .

Results or Outcomes

The outcomes of these syntheses are new compounds with potential anticancer properties .

Application in Antiviral Research

Specific Scientific Field

This compound is used in the field of Antiviral Research .

Summary of the Application

Pyrrole-containing compounds, including “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine”, have shown potential for medicinal applications as antiviral agents .

Results or Outcomes

The outcomes of these syntheses are new compounds with potential antiviral properties .

Application in Antidiabetic Research

Specific Scientific Field

This compound is used in the field of Antidiabetic Research .

Summary of the Application

Pyridine-containing compounds, including “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine”, have shown potential for medicinal applications as antidiabetic agents .

Results or Outcomes

The outcomes of these syntheses are new compounds with potential antidiabetic properties .

Application in Anticholinesterase Research

Specific Scientific Field

This compound is used in the field of Anticholinesterase Research .

Summary of the Application

Pyrrole-containing compounds, including “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine”, have shown potential for medicinal applications as anticholinesterase agents .

Results or Outcomes

The outcomes of these syntheses are new compounds with potential anticholinesterase properties .

Application in Antimalarial Research

Specific Scientific Field

This compound is used in the field of Antimalarial Research .

Summary of the Application

Pyridine-containing compounds, including “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine”, have shown potential for medicinal applications as antimalarial agents .

Results or Outcomes

The outcomes of these syntheses are new compounds with potential antimalarial properties .

Future Directions

The future directions for “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” could involve further exploration of its potential in the synthesis of various bioactive molecules. Given its role as a reagent in the synthesis of Cdc7 kinase inhibitors , it could be valuable in the development of novel cancer therapies.

properties

IUPAC Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7(11(12)13)4-6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYUJKUXLFSSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646866
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

CAS RN

1000340-19-1
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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